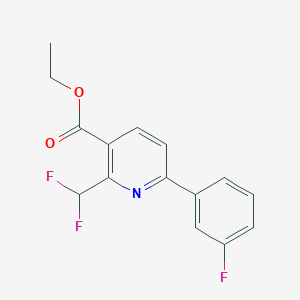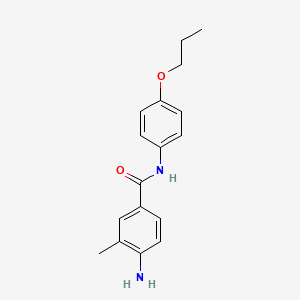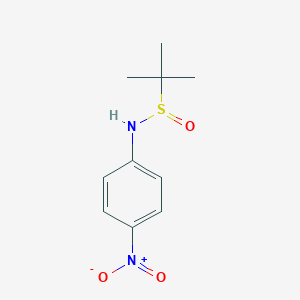![molecular formula C14H27N3O2 B13004316 tert-Butyl4-(dimethylamino)octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13004316.png)
tert-Butyl4-(dimethylamino)octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl4-(dimethylamino)octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a pyrrolo[3,4-b]pyridine core, which is a fused bicyclic system
Preparation Methods
The synthesis of tert-Butyl4-(dimethylamino)octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the pyrrolo[3,4-b]pyridine core through a cyclization reaction. This can be achieved by treating a suitable precursor with a cyclizing agent under controlled conditions. The tert-butyl and dimethylamino groups are then introduced through subsequent functionalization reactions. Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
tert-Butyl4-(dimethylamino)octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the removal of oxygen atoms or the addition of hydrogen atoms to the molecule.
Substitution: Substitution reactions can occur at various positions on the pyrrolo[3,4-b]pyridine core. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl4-(dimethylamino)octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate has several scientific research applications:
Chemistry: In synthetic chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of heterocyclic compounds with biological targets. Its ability to interact with proteins and nucleic acids makes it valuable for understanding biological processes.
Medicine: In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Its structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors.
Industry: In the materials science industry, this compound can be used as a precursor for the synthesis of advanced materials with specific properties. Its ability to form stable complexes with metals makes it useful for the development of catalysts and other functional materials.
Mechanism of Action
The mechanism of action of tert-Butyl4-(dimethylamino)octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context. For example, in medicinal chemistry, the compound may inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.
Comparison with Similar Compounds
tert-Butyl4-(dimethylamino)octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: This compound has a similar pyrrolo[3,4-b]pyridine core but with a bromo substituent instead of a dimethylamino group. The presence of the bromo group can lead to different reactivity and applications.
tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate: This compound lacks the dimethylamino group, which can affect its chemical properties and potential applications. The absence of the dimethylamino group may result in different interactions with biological targets and reagents.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H27N3O2 |
|---|---|
Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl 4-(dimethylamino)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-7-6-11(16(4)5)10-8-15-9-12(10)17/h10-12,15H,6-9H2,1-5H3 |
InChI Key |
CJXJKKVNKOZLKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2C1CNC2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B13004237.png)

![tert-Butyl ((3aS,6aR)-5-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13004257.png)


![7-(Difluoromethoxy)benzo[d]isothiazole](/img/structure/B13004278.png)



![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B13004303.png)
![Benzyl 2-oxo-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13004319.png)


